Cas no 320422-95-5 (2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile)

2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-[3-(4-METHOXYBENZYL)-2,4,5-TRIOXO-1-IMIDAZOLIDINYL]ACETONITRILE
- 2-{3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetonitrile
- 2-(3-(4-Methoxybenzyl)-2,4,5-trioxoimidazolidin-1-yl)acetonitrile
- 2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile
-
2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646500-1mg |
2-(3-(4-Methoxybenzyl)-2,4,5-trioxoimidazolidin-1-yl)acetonitrile |
320422-95-5 | 98% | 1mg |
¥509.00 | 2024-08-02 | |
TRC | M175710-0.5mg |
2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile |
320422-95-5 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
TRC | M175710-2.5mg |
2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile |
320422-95-5 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
Key Organics Ltd | 12M-027-10G |
2-[3-(4-methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile |
320422-95-5 | >90% | 10g |
£5,775.00 | 2023-03-20 | |
Ambeed | A892117-1g |
2-{3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetonitrile |
320422-95-5 | 90% | 1g |
$611.0 | 2024-04-15 | |
Key Organics Ltd | 12M-027-5MG |
2-[3-(4-methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile |
320422-95-5 | >90% | 5mg |
£46.00 | 2023-03-20 | |
Key Organics Ltd | 12M-027-1MG |
2-[3-(4-methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile |
320422-95-5 | >90% | 1mg |
£37.00 | 2023-03-20 | |
Key Organics Ltd | 12M-027-1G |
2-[3-(4-methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile |
320422-95-5 | >90% | 1g |
£770.00 | 2023-03-20 | |
A2B Chem LLC | AI70796-10mg |
2-{3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetonitrile |
320422-95-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI70796-1g |
2-{3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetonitrile |
320422-95-5 | >90% | 1g |
$1295.00 | 2024-04-20 |
2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrileに関する追加情報
Latest Research Insights on 2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile (CAS: 320422-95-5)
Recent advancements in the field of chemical biology and medicinal chemistry have brought renewed attention to the compound 2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile (CAS: 320422-95-5). This molecule, characterized by its unique imidazolidinylacetonitrile scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a precursor in the synthesis of bioactive compounds. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug development.
The synthesis of 2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and green chemistry approaches to reduce reaction times and minimize environmental impact. The compound's structural features, including the 4-methoxybenzyl group and the trioxo-imidazolidine ring, have been identified as critical for its biological activity. These moieties contribute to its ability to interact with specific protein targets, making it a valuable tool in chemical biology research.
In terms of biological activity, recent studies have explored the compound's potential as an inhibitor of key enzymes involved in inflammatory and metabolic pathways. For instance, in vitro assays have demonstrated its efficacy in suppressing the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its utility in the development of anti-inflammatory agents. Additionally, preliminary data indicate that the compound may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms of action and potential as an anticancer agent.
Beyond its direct therapeutic applications, 2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile has also been utilized as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to create derivatives with enhanced pharmacological properties. For example, modifications to the acetonitrile moiety have yielded compounds with improved solubility and bioavailability, addressing some of the limitations associated with the parent molecule. These efforts underscore the compound's versatility and its role in facilitating the discovery of novel drug candidates.
In conclusion, the latest research on 2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile (CAS: 320422-95-5) highlights its multifaceted potential in chemical biology and drug development. From its optimized synthesis to its diverse biological activities and applications as a synthetic intermediate, this compound continues to be a subject of significant scientific interest. Future studies are expected to further elucidate its mechanisms of action and explore its therapeutic potential in greater detail, paving the way for innovative treatments in various disease areas.
320422-95-5 (2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile) 関連製品
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)
- 1485390-36-0(2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)
- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)
- 635-21-2(5-Chloroanthranilic Acid)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 7103-48-2(Estrone THP Ether)
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)
- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)
